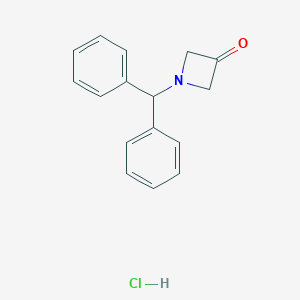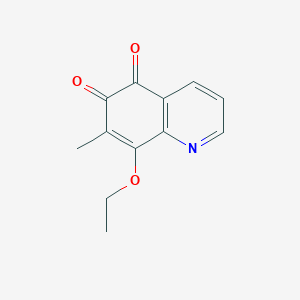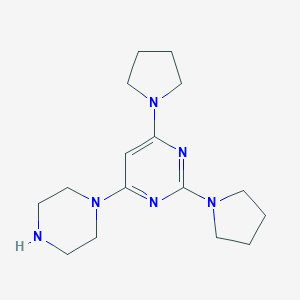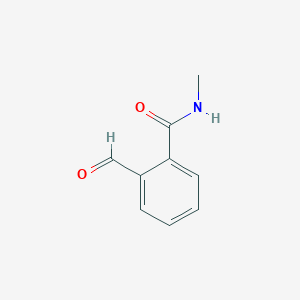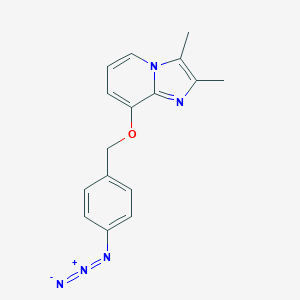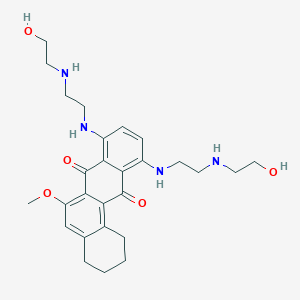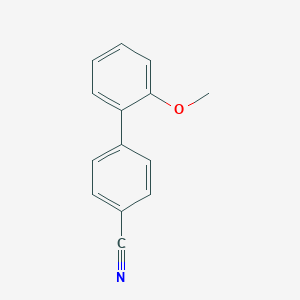
4-(2-Methoxyphenyl)benzonitrile
説明
Synthesis Analysis
The synthesis of 4-(2-Methoxyphenyl)benzonitrile and related compounds often involves reactions that establish the nitrile group adjacent to the benzene ring. A method for the controlled conversion of phenylacetic acids to phenylacetonitriles or benzonitriles using bis(2-methoxyethyl)aminosulfur trifluoride showcases the practical synthesis routes for such compounds, highlighting efficient pathways from readily available starting materials to the desired nitrile compounds (Kangani, Day, & Kelley, 2008).
Molecular Structure Analysis
The molecular structure of 4-(2-Methoxyphenyl)benzonitrile is characterized by single crystal X-ray analysis, revealing insights into its geometric configuration and intermolecular interactions. Studies such as the one on the crystal structures of 4-phenoxy-substituted phthalonitriles with methoxy groups indicate the significant role that methoxy and nitrile groups play in determining the molecular geometry and packing in the crystal lattice, influencing the material's properties (Erzunov et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving 4-(2-Methoxyphenyl)benzonitrile can include nucleophilic substitutions, where the nitrile group is a key reactive site. The study on the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds using N-Nitroso as a directing group is an example of how specific functional groups in the molecule can undergo transformations to form new compounds (Dong et al., 2015).
Physical Properties Analysis
The physical properties of 4-(2-Methoxyphenyl)benzonitrile, such as melting point, boiling point, solubility, and optical properties, are influenced by its molecular structure. The luminescent properties and liquid crystalline behavior of related benzonitriles are explored in studies focusing on their potential applications in materials science (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the presence of the methoxy and nitrile groups. For instance, the electrochemical study of certain benzonitriles reveals their band gap and HOMO-LUMO energy levels, providing insight into their chemical behavior and potential applications in electronic materials (Ahipa et al., 2014).
科学的研究の応用
A study by Huang et al. (2014) found that 4-(Trifluoromethyl)-benzonitrile significantly improves cyclic stability and capacity retention in high voltage lithium-ion batteries, making it useful in energy storage technology (Huang et al., 2014).
Tanaka et al. (2001) reported the use of fluorescent probes based on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole for high sensitivity pH changes and selectivity in sensing metal cations (Tanaka et al., 2001).
New 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles with bent-core structures exhibit promising blue emission properties and potential as mesogens, as found in a study by Ahipa et al. (2014) (Ahipa et al., 2014).
In the context of solar energy, Latini et al. (2014) demonstrated that benzonitrile-based electrolytes provide long-term stability and 8% efficiency in dye-sensitized solar cells (Latini et al., 2014).
Benzonitriles, including 4-methylbenzonitrile, have been studied by Nihei and Kubo (2019) for their inhibition characteristics, showing a hyperbolic inhibition manner, particularly in the context of tyrosinase inhibitors (Nihei & Kubo, 2019).
Goel and Agarwal (1982) studied the electronic spectra and thermodynamic functions of 3- and 4-methoxy benzonitriles, with 4-methoxy displaying two band systems corresponding to benzene's 1A1g-B2u system (Goel & Agarwal, 1982).
In biotransformation research, Dadd et al. (2001) found that the bacterium Rhodococcus rhodochrous LL100-21 can selectively transform 2-, 3-, and 4-(cyanomethyl) benzonitrile into amide derivatives (Dadd et al., 2001).
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial activity
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting membrane perturbation and intracellular action . This implies that 4-(2-Methoxyphenyl)benzonitrile may interact with its targets, leading to changes in the cell membrane and intracellular processes.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells
Pharmacokinetics
A study on similar compounds has shown promising pharmacokinetic profiles, suggesting potential for further investigation .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may lead to cell death in microbial cells .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely .
Relevant Papers There are several relevant papers that discuss compounds similar to 4-(2-Methoxyphenyl)benzonitrile . These papers could provide further insights into the properties and potential applications of 4-(2-Methoxyphenyl)benzonitrile.
特性
IUPAC Name |
4-(2-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZWGNNLIGALAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)

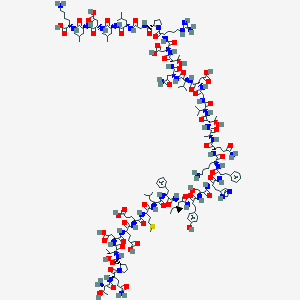

![Furo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B39303.png)
